molecular formula C18H26N4O2 B12517187 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656809-96-0

5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine

Cat. No.: B12517187
CAS No.: 656809-96-0
M. Wt: 330.4 g/mol
InChI Key: HXXIBONKYAMLRF-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and pentoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through a series of organic reactions. One common method involves the use of a modified Mannich-type reaction, which is a one-pot three-component reaction. This method is known for its efficiency, high yield, and environmental friendliness . The reaction typically involves the use of a pyrimidine derivative, an aldehyde, and an amine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine apart is its unique combination of ethoxy and pentoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

656809-96-0

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(3-ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C18H26N4O2/c1-3-5-6-9-24-15-8-7-13(11-16(15)23-4-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22)

InChI Key

HXXIBONKYAMLRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCC

Origin of Product

United States

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